molecular formula C10H14N2 B11920727 6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 160431-50-5

6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B11920727
CAS No.: 160431-50-5
M. Wt: 162.23 g/mol
InChI Key: GLOWZAPATGRICO-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
  • 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
  • 2-Methyl-5,6,7,8-tetrahydroquinoline

Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

160431-50-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4,11H2,1H3

InChI Key

GLOWZAPATGRICO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NCCC2

Origin of Product

United States

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